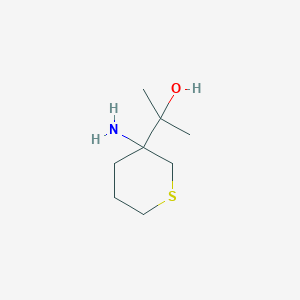
2-(3-Aminothian-3-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminothian-3-yl)propan-2-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of both an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis. It is used in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminothian-3-yl)propan-2-ol can be achieved through several methods. One common approach involves the ring-opening of epoxides with amines. For instance, the epoxide of epichlorohydrin can undergo ring-opening with amines using catalysts such as magnesium sulfate or mixed metal oxides under mild and neutral conditions . This method is eco-friendly and provides high yields of the desired β-amino alcohols.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and controlled reaction environments ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminothian-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like phosphorus tribromide or thionyl chloride can be employed.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, secondary or tertiary amines, and halogenated derivatives.
Scientific Research Applications
2-(3-Aminothian-3-yl)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including β-adrenergic blockers and other cardiovascular drugs.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-Aminothian-3-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, it can act as an adrenergic receptor antagonist, blocking the action of endogenous catecholamines like adrenaline and noradrenaline . This interaction leads to various physiological effects, such as vasodilation and decreased heart rate.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A well-known β-adrenergic blocker with similar structural features.
Atenolol: Another β-blocker used in the treatment of cardiovascular diseases.
Metoprolol: A selective β1 receptor blocker with applications in hypertension and angina.
Uniqueness
2-(3-Aminothian-3-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H17NOS |
|---|---|
Molecular Weight |
175.29 g/mol |
IUPAC Name |
2-(3-aminothian-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H17NOS/c1-7(2,10)8(9)4-3-5-11-6-8/h10H,3-6,9H2,1-2H3 |
InChI Key |
UDDRSIYZQNVZNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCCSC1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


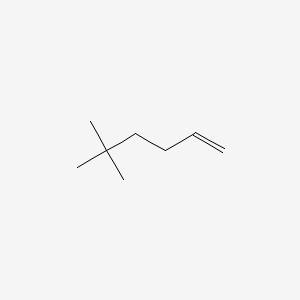
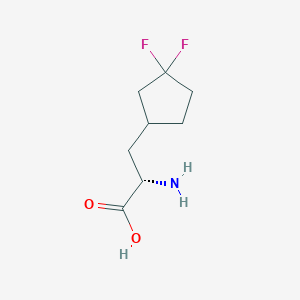
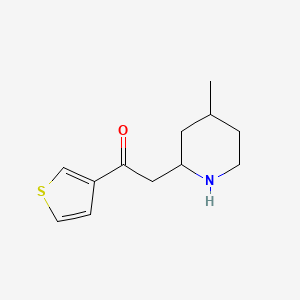
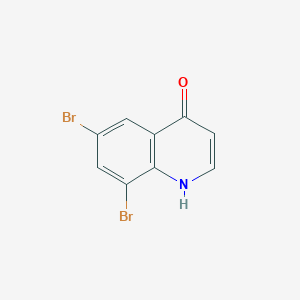
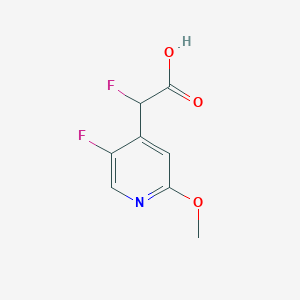

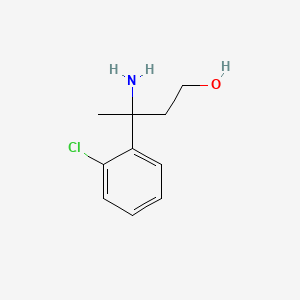
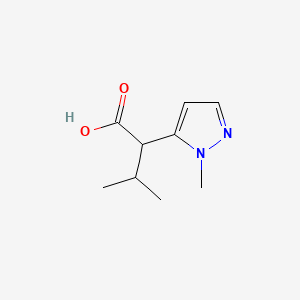
![2-[(Heptan-3-yl)amino]propane-1,3-diol](/img/structure/B13312003.png)
![3-Methyl-N-[1-(pyridin-2-yl)ethyl]cyclopentan-1-amine](/img/structure/B13312004.png)
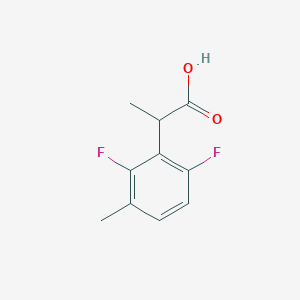
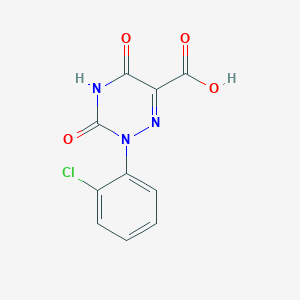
![N-[1-(Thiophen-2-yl)ethyl]cycloheptanamine](/img/structure/B13312027.png)
![2-(2-{[1-(3-Methylthiophen-2-yl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B13312035.png)
